molecular formula C18H22N4O3S B5679900 3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide

3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide

Cat. No. B5679900
M. Wt: 374.5 g/mol
InChI Key: LPIUABJSPMJAIH-CJNGLKHVSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds, including those with pyrazole and benzenesulfonamide moieties, involves multi-step chemical reactions that often start from simple aromatic or heterocyclic compounds. These processes might include cyclization, substitution, and functional group modifications to achieve the desired complex structures (Penning et al., 1997). The detailed synthetic routes provide insights into the chemical versatility and reactivity of the benzenesulfonamide scaffold, showcasing its amenability to structural modifications for desired biological or physical properties.

Molecular Structure Analysis

The molecular structure of compounds similar to “3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide” has been elucidated using crystallographic methods, revealing significant conformational differences in the solid state that influence their chemical reactivity and potential biological activity (Borges et al., 2014). These findings highlight the importance of molecular conformation in determining the chemical and biological properties of complex organic compounds.

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds encompasses a wide range of reactions, including hydroxylation, cyclization, and coupling reactions. These transformations are crucial for modifying the chemical structure to achieve desired properties, such as enhanced biological activity or improved physical characteristics (Słoczyńska et al., 2018). The diverse chemical reactions these compounds undergo are indicative of their potential as versatile intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular conformation and the presence of functional groups. These properties are critical for understanding the compound's behavior in different environments, affecting its application in various fields of chemistry and biology (Asiri et al., 2012).

properties

IUPAC Name

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-18(22-12-13-3-1-5-16(22)9-13)14-4-2-6-17(10-14)26(24,25)20-11-15-7-8-19-21-15/h2,4,6-8,10,13,16,20H,1,3,5,9,11-12H2,(H,19,21)/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIUABJSPMJAIH-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide

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